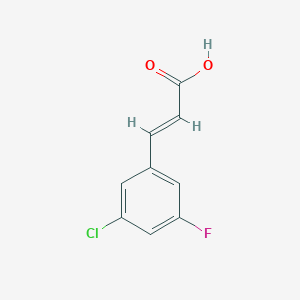

3-Chloro-5-fluorocinnamic acid

描述

Contextualization of Cinnamic Acid Frameworks in Contemporary Synthetic Chemistry

Cinnamic acid and its derivatives are naturally occurring aromatic compounds that have long captured the attention of chemists. nih.govmdpi.com Found in a variety of plants, these compounds serve as key biosynthetic intermediates for a wide array of secondary metabolites, including flavonoids, lignans, and stilbenes. mdpi.comnih.gov In contemporary synthetic chemistry, the cinnamic acid framework is highly valued for its versatile reactivity. The presence of a carboxylic acid, an alkene double bond, and an aromatic ring provides multiple sites for chemical modification, allowing for the creation of diverse molecular architectures. nih.govnih.gov This structural versatility has made cinnamic acid derivatives a cornerstone in the synthesis of complex organic molecules and has led to their investigation in numerous applications, including pharmaceuticals, fragrances, and polymers. nih.govmdpi.com

Significance of Halogen Substitution (Chlorine and Fluorine) in Aromatic Systems: Electronic and Steric Influences

The introduction of halogen atoms, such as chlorine and fluorine, onto an aromatic ring profoundly alters its physicochemical properties through a combination of electronic and steric effects. These changes are critical in the rational design of new molecules with tailored functionalities.

Electronic Effects: Halogens exert a dual electronic influence on aromatic systems: a deactivating inductive effect and a weakly activating resonance effect. 3wpharm.com

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine are strongly electron-withdrawing through the sigma bond network. This inductive effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. researchgate.netbldpharm.com

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the aromatic ring. bldpharm.com This resonance effect increases the electron density at the ortho and para positions. 3wpharm.com

Steric Effects: The size of the halogen atom can also play a role in the reactivity and interaction of the molecule with its environment. nih.gov The atomic radius increases down the halogen group, with fluorine being the smallest and iodine the largest. While fluorine's small size often leads to minimal steric hindrance, the larger chlorine atom can influence the conformation of the molecule and its ability to bind to biological targets. nih.gov

The specific placement of chlorine and fluorine in 3-Chloro-5-fluorocinnamic acid results in a unique electronic landscape on the aromatic ring, which can influence its reactivity and biological activity.

Academic Research Trajectories and Scientific Relevance of this compound

While direct and extensive research on this compound is still emerging, its scientific relevance can be inferred from the applications of its precursors and related halogenated compounds. A key precursor, 3-chloro-5-fluoroaniline, is utilized in the synthesis of active pharmaceutical ingredients (APIs), notably in the development of antiviral compounds targeting the influenza A H1N1 virus and in the creation of glucocorticoid receptor agonists for treating inflammation. ossila.com This suggests a promising trajectory for this compound as a building block in medicinal chemistry for the development of new therapeutic agents.

The presence of both chloro and fluoro substituents is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, it is plausible that this compound is being investigated in industrial and academic laboratories for its potential biological activities.

Overview of Current Scholarly Landscape Pertaining to this compound and Related Structures

The current scholarly landscape for this compound itself is limited. However, a broader look at related halogenated cinnamic acids reveals a vibrant area of research. Studies on various chloro- and fluoro-substituted cinnamic acids and their derivatives have demonstrated a wide range of biological activities, including:

Anticancer Activity: Numerous cinnamic acid derivatives have been shown to possess anticancer properties. nih.govnih.gov Halogenated derivatives, in particular, are being explored for their enhanced cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial Activity: Halogenated cinnamic acids and their esters have shown significant potential as antimicrobial agents against a spectrum of bacteria and fungi. researchgate.netnih.gov For instance, derivatives of 4-chlorocinnamic acid have been found to be active against Staphylococcus aureus and various Candida species. researchgate.netnih.gov

Herbicidal Activity: Research has also been conducted on the herbicidal properties of substituted cinnamic acids, indicating their potential use in agriculture. researchgate.net

The collective findings on these related structures provide a strong rationale for the continued investigation of this compound and its potential applications in various scientific fields.

Data Tables

Physicochemical Properties of Cinnamic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cinnamic acid | C₉H₈O₂ | 148.16 | 133 |

| 3-Chlorocinnamic acid | C₉H₇ClO₂ | 182.60 | 163-165 sigmaaldrich.com |

| 3-Chloro-4-fluorocinnamic acid | C₉H₆ClFO₂ | 200.59 | Not available |

| This compound | C₉H₆ClFO₂ | 200.59 | Not available |

Data for this compound is based on its molecular formula and comparison with related compounds, as specific experimental data is not widely available.

Reported Biological Activities of Halogenated Cinnamic Acid Derivatives

| Compound/Derivative Class | Biological Activity | Reference |

| 4-Chlorocinnamic acid derivatives | Antibacterial, Antifungal | researchgate.netnih.gov |

| 3,4-Dichlorocinnamanilides | Antibacterial (including MRSA), Antifungal | nih.govresearchgate.net |

| Brominated Cinnamic acid-Quinolone Hybrids | Anticancer | nih.gov |

| 3-Chloro-5-fluoroaniline (precursor) | Used in synthesis of Antiviral (Influenza A H1N1) and Anti-inflammatory APIs | ossila.com |

Structure

2D Structure

属性

IUPAC Name |

(E)-3-(3-chloro-5-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRJSHYRAZWUNA-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Fluorocinnamic Acid and Its Structural Analogues

Established Synthetic Pathways to 3-Chloro-5-fluorocinnamic acid and its Isomers

Traditional methods for synthesizing cinnamic acids, including the target compound this compound, primarily rely on condensation reactions involving a substituted aromatic aldehyde. longdom.orgjocpr.com The most common precursor for this specific molecule is 3-chloro-5-fluorobenzaldehyde (B1363420).

Key classical reactions include:

Knoevenagel Condensation: This is a frequently used method for preparing cinnamic acids. rsc.org It involves the reaction of 3-chloro-5-fluorobenzaldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid. youtube.com The reaction is typically catalyzed by a weak base like pyridine (B92270), often with a co-catalyst such as piperidine. rsc.orgyoutube.com The resulting intermediate undergoes subsequent decarboxylation upon heating to yield this compound. researchgate.net

Perkin Reaction: Developed by William Henry Perkin, this reaction employs the condensation of an aromatic aldehyde, such as 3-chloro-5-fluorobenzaldehyde, with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., anhydrous sodium acetate). wikipedia.orgslideshare.netjk-sci.com The reaction generally requires high temperatures to proceed. jk-sci.com The mechanism involves an aldol-type condensation to form an α,β-unsaturated aromatic acid. longdom.orgslideshare.net

Wittig Reaction and Horner-Wadsworth-Emmons (HWE) Modification: The Wittig reaction provides a versatile route to alkenes by reacting an aldehyde with a phosphorus ylide. wpmucdn.com For synthesizing cinnamic acid derivatives, a stabilized ylide is typically used. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion. wikipedia.org This variant is often preferred as it predominantly produces the (E)-alkene (trans isomer) with high selectivity and the water-soluble phosphate (B84403) byproduct is easier to remove during purification. wpmucdn.comwikipedia.orgorganic-chemistry.org

Optimization Strategies for Yield and Stereocontrol in this compound Synthesis

Maximizing product yield and controlling the stereochemistry of the carbon-carbon double bond are critical aspects of synthesis. For most applications, the (E)-isomer of this compound is the desired product due to its greater thermodynamic stability.

In Knoevenagel condensations, the choice of base and solvent is crucial. While traditional methods use pyridine, alternative amine bases have been explored to create more environmentally friendly protocols. rsc.org Stereocontrol in Wittig-type reactions is well-established; stabilized phosphonate carbanions used in the HWE reaction reliably favor the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org

A significant advancement in optimization is the use of microwave-assisted synthesis . nih.gov This technique offers rapid and uniform heating, which can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. jk-sci.comtandfonline.comtandfonline.com Microwave-assisted Knoevenagel and Perkin reactions have been shown to be effective, sometimes under solvent-free conditions, which aligns with green chemistry principles. researchgate.nettandfonline.com

Comparative Analysis of Classical and Modern Synthetic Routes for Halogenated Cinnamic Acids

The choice of synthetic route depends on factors like starting material availability, desired scale, cost, and stereochemical requirements. Below is a comparative analysis of key methods.

| Synthetic Route | Precursors | Catalyst/Reagent | Advantages | Disadvantages |

| Knoevenagel Condensation | Aromatic aldehyde, Malonic acid | Base (e.g., Pyridine, Piperidine) | Simple procedure, readily available starting materials. researchgate.net | Often requires carcinogenic pyridine; can require long reaction times. jocpr.comrsc.org |

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid (e.g., NaOAc) | Historically significant, one-pot reaction. longdom.orgslideshare.net | Requires high temperatures and long reaction times; can result in side products. jocpr.comjk-sci.com |

| Horner-Wadsworth-Emmons | Aromatic aldehyde, Phosphonate ester | Base (e.g., NaH, NaOMe) | Excellent (E)-selectivity, mild conditions, easy byproduct removal. wikipedia.orgorganic-chemistry.org | Stoichiometric phosphorus reagents reduce atom economy. wikipedia.org |

| Heck Coupling | Aryl halide, Acrylic acid/ester | Palladium catalyst, Base | High functional group tolerance, direct C-C bond formation. matthey.comorganic-chemistry.org | Palladium catalyst can be expensive; potential for catalyst poisoning. matthey.com |

Novel Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable routes to valuable compounds like this compound.

Regioselective Functionalization of 3-Chloro-5-fluorophenyl Precursors

An alternative to building the molecule from a pre-functionalized aldehyde is to perform regioselective functionalization on a simpler 1,3,5-substituted benzene (B151609) precursor. Directed ortho-metalation (DoM) is a powerful strategy for this purpose. wikipedia.orgbaranlab.org In this method, a directing metalation group (DMG) on the aromatic ring, such as an amide or methoxy (B1213986) group, complexes with an organolithium reagent (e.g., n-butyllithium). wikipedia.org This directs the deprotonation to the adjacent ortho position, creating a lithiated intermediate that can then react with a suitable electrophile to introduce the desired functionality. wikipedia.orgbaranlab.org

For a precursor like a derivative of 3-chloro-5-fluoroaniline, the directing group could guide lithiation at the C2 position, between the two halogen atoms. researchgate.netharvard.edu Subsequent reaction with an appropriate three-carbon electrophile could then be used to construct the acrylic acid side chain, offering precise control over the substitution pattern. The fluorine atom itself can also act as a directing group for metalation under certain conditions. capes.gov.br

Catalytic Methods (e.g., Palladium-Catalyzed Couplings, Biocatalysis) in the Synthesis of this compound Analogues

Catalytic methods represent a significant advancement in organic synthesis, offering high efficiency and selectivity.

Palladium-Catalyzed Heck Reaction: The Heck reaction is a cornerstone of modern C-C bond formation. matthey.comorganic-chemistry.org It enables the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgjocpr.com To synthesize this compound, one could couple a precursor like 1-bromo-3-chloro-5-fluorobenzene (B1273174) with acrylic acid or one of its esters. researchgate.net This method is valued for its tolerance of a wide variety of functional groups. organic-chemistry.org Research continues to focus on developing more robust and recyclable palladium catalysts, including palladacycles and nanoparticle-based systems, to improve sustainability and cost-effectiveness. jocpr.comresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable and selective approach to chemical synthesis. nih.gov The enzyme phenylalanine ammonia-lyase (PAL) is known to catalyze the deamination of L-phenylalanine to form (E)-cinnamic acid in nature. mdpi.com While PAL is highly specific, protein engineering and screening efforts aim to develop enzyme variants that can accept non-natural substrates. nih.gov In principle, a custom-engineered PAL could be used to convert a specially synthesized 3-chloro-5-fluoro-phenylalanine into the desired this compound, representing a very green synthetic route. However, the synthesis of such highly substituted unnatural amino acid precursors can be challenging. valpo.edu

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles aims to minimize the environmental footprint of chemical manufacturing. bepls.com Key considerations for the synthesis of this compound include:

Atom Economy: Designing syntheses that incorporate the maximum number of atoms from the reactants into the final product. Catalytic methods like the Heck reaction generally have a higher atom economy than classical condensation reactions that produce stoichiometric byproducts (e.g., the triphenylphosphine (B44618) oxide from a Wittig reaction). matthey.comresearchgate.net

Use of Safer Solvents: Reducing or eliminating the use of hazardous solvents like pyridine is a major goal. rsc.org Research has explored solvent-free reactions, often aided by microwave irradiation, or the use of greener solvents like water or deep eutectic solvents. tandfonline.comresearchgate.netrsc.org

Catalysis: The shift from stoichiometric reagents to catalytic amounts of a substance (e.g., palladium catalysts or enzymes) is a core principle of green chemistry. matthey.comnih.gov This reduces waste and often leads to more efficient processes. Developing recyclable catalysts further enhances the sustainability of the synthesis. researchgate.netrsc.org

By embracing these principles, the synthesis of this compound can become a more efficient, cost-effective, and environmentally responsible process.

Solvent-Free and Aqueous Media Syntheses

The Knoevenagel condensation is a prominent method for the synthesis of cinnamic acids, involving the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid. researchgate.net This reaction can be adapted to solvent-free and aqueous conditions, significantly reducing the environmental impact. arkat-usa.org

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simpler procedures. tue.nl The Knoevenagel condensation of various benzaldehydes with malonic acid has been successfully carried out under solvent-free conditions, often catalyzed by environmentally benign amines or ammonium (B1175870) salts. tue.nl For instance, the reaction can be promoted by grinding the reactants together, sometimes with the aid of a catalyst like thiourea (B124793) and ammonium chloride, leading to excellent yields in short reaction times. researchgate.net Mechanochemical methods, such as ball milling, have also been employed to facilitate solvent-free Heck reactions for the synthesis of related vinylindazoles, demonstrating the versatility of this approach.

Aqueous Media Synthesis:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. beilstein-journals.org The Knoevenagel condensation has been effectively performed in aqueous media. For example, the synthesis of cinnamic acids from aromatic aldehydes and malonic acid can be achieved in water using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) under microwave irradiation, offering a rapid and environmentally friendly procedure. rsc.org Another approach involves using a biphasic system (aqueous-organic) for the Heck reaction of aryl halides with sodium acrylate, which allows for easy separation and recycling of the palladium catalyst. thepharmajournal.com

The synthesis of fluorocinnamic acid has been described in a patent, which utilizes a two-batch feeding of malonic acid with p-fluorobenzaldehyde in the presence of an ionic liquid and a catalyst, followed by recrystallization from an ethanol-water mixture. google.com This method highlights the potential for using aqueous solutions in the work-up and purification stages. A general procedure for synthesizing substituted cinnamic acids involves dissolving the aldehyde and malonic acid in pyridine, followed by reflux and precipitation in ice-cold aqueous HCl, demonstrating the use of water in the final steps of the reaction. echemi.com

The following interactive table summarizes representative conditions for the synthesis of cinnamic acid derivatives in solvent-free and aqueous media based on analogous reactions.

| Reaction Type | Reactants | Solvent/Conditions | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Solvent-free, 90°C | Ammonium Bicarbonate | 2 h | Good to Excellent | tue.nl |

| Knoevenagel Condensation | Aromatic Ketones, Malononitrile | Aqueous, Reflux | None | Variable | Moderate to High | arkat-usa.org |

| Knoevenagel Condensation | Aromatic Aldehydes, Malonic Acid | Water, Microwave | TBAB, K2CO3 | Short | Excellent | rsc.org |

| Heck Reaction | Aryl Halides, Sodium Acrylate | Aqueous-Organic Biphasic | Palladacycle | Variable | High | thepharmajournal.com |

Atom Economy and Waste Reduction in this compound Production

Green chemistry principles emphasize the importance of maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. nih.govjocpr.com Concurrently, minimizing waste generation, quantified by the E-factor (environmental factor), is a crucial goal.

Atom Economy:

The atom economy of a reaction is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants, expressed as a percentage. Addition reactions, such as the Diels-Alder reaction, often exhibit 100% atom economy as all reactant atoms are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions typically have lower atom economies due to the formation of byproducts.

For the synthesis of this compound via the Knoevenagel condensation of 3-chloro-5-fluorobenzaldehyde and malonic acid, the reaction proceeds with the elimination of water and carbon dioxide. This inherent loss of atoms prevents the reaction from achieving 100% atom economy. However, compared to other methods that may generate more substantial byproducts, the Knoevenagel condensation is relatively atom-economical. For instance, some syntheses report atom economies as high as 96.40%. rsc.org

Waste Reduction:

The E-factor is a simple metric defined as the total mass of waste produced divided by the mass of the product. A lower E-factor signifies a greener process. The production of fine chemicals and pharmaceuticals has historically been associated with high E-factors, often generating significantly more waste than the product itself. nih.gov

Several strategies can be employed to reduce waste in the synthesis of this compound:

Catalyst Recycling: The use of heterogeneous or easily separable catalysts, such as palladacycles in biphasic systems or supported catalysts, allows for their recovery and reuse, minimizing waste. beilstein-journals.orgthepharmajournal.com

Solvent Choice: Employing water as a solvent or conducting reactions under solvent-free conditions eliminates the need for volatile organic compounds (VOCs), which are major contributors to chemical waste. tue.nlbeilstein-journals.org

Byproduct Valorization: In some cases, byproducts can be converted into useful materials, thereby reducing waste. For example, some coupling reagents used in amidation reactions of cinnamic acid have byproducts that can be recycled. nih.gov

Process Optimization: Optimizing reaction conditions, such as temperature and reaction time, can improve yields and reduce the formation of side products, leading to less waste. tue.nl

The following interactive data table provides a comparative overview of green chemistry metrics for different synthetic approaches to cinnamic acid derivatives, which can be extrapolated to the synthesis of this compound.

| Synthetic Method | Key Green Features | Atom Economy (%) | E-Factor | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation (Solvent-Free) | No organic solvent, benign catalyst | ~96 | Low (e.g., 0.05) | tue.nlrsc.org |

| Knoevenagel Condensation (Aqueous) | Water as solvent, potential for catalyst recycling | ~95 | Low (e.g., 0.14) | rsc.org |

| Heck Reaction (Aqueous-Biphasic) | Water as co-solvent, catalyst recycling | Dependent on specific reactants and catalyst system, but designed for waste reduction | thepharmajournal.com |

Chemical Reactivity and Derivatization of 3 Chloro 5 Fluorocinnamic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on 3-Chloro-5-fluorocinnamic acid

The benzene (B151609) ring of this compound is substituted with two halogen atoms and an alkenylcarboxylic acid group. These substituents profoundly influence the ring's susceptibility to electrophilic and nucleophilic attack.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the 3-chloro-5-fluorophenyl ring is dictated by the cumulative electronic effects of the existing substituents. Halogens, like chlorine and fluorine, are deactivating groups due to their strong inductive electron-withdrawing effect (-I). However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+R effect), which helps stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.org

The cinnamic acid moiety (–CH=CHCOOH) is a meta-directing group and is also deactivating. Its electron-withdrawing nature, a combination of inductive and resonance effects, pulls electron density from the aromatic ring.

In this compound, the positions available for substitution are C2, C4, and C6.

Position C4: This position is para to the chlorine atom and ortho to the fluorine atom. Both halogens direct incoming electrophiles to this site.

Position C6: This position is ortho to the chlorine atom.

Position C2: This position is ortho to the fluorine atom and meta to the chlorine atom.

The directing effects are summarized below:

Chlorine (at C3): Ortho-, para-directing (to C2, C4, C6). Deactivating.

Fluorine (at C5): Ortho-, para-directing (to C4, C6). Deactivating.

Cinnamic acid group (at C1): Meta-directing (to C3, C5). Deactivating.

Considering these influences, the most likely position for electrophilic attack is C4, as it is activated by both halogen substituents. Position C6 is also a possibility, though perhaps less favored. The C2 position is sterically hindered by the adjacent cinnamic acid group and directed by only one halogen. Therefore, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield predominantly the 4-substituted derivative. libretexts.org

Nucleophilic aromatic substitution (NAS) on aryl halides is generally challenging and requires either very strong nucleophiles or the presence of potent electron-withdrawing groups (like a nitro group) ortho or para to the leaving group. libretexts.org In this compound, the ring is deactivated towards electrophiles but not sufficiently activated for facile nucleophilic substitution of the chloro or fluoro groups under standard conditions. libretexts.orgnih.gov Such reactions would likely require harsh conditions (high temperature and pressure) or metal catalysis.

The mechanism for electrophilic aromatic substitution proceeds through a two-step process:

Formation of a Sigma Complex: An electrophile (E+) attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.orglumenlearning.com For this compound, the attack at C4 would lead to a particularly stable intermediate, as the positive charge can be delocalized onto the lone pairs of both adjacent halogens.

Proton Elimination: A base in the reaction mixture removes a proton from the sp3-hybridized carbon, restoring the aromaticity of the ring and yielding the substituted product. lumenlearning.com

The mechanism for nucleophilic aromatic substitution, should conditions permit, typically follows an addition-elimination pathway.

Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a leaving group (in this case, Cl or F), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The aromaticity is temporarily broken.

Expulsion of the Leaving Group: The complex re-aromatizes by expelling the halide ion, resulting in the substituted product. libretexts.org The presence of strong electron-withdrawing groups is crucial to stabilize the negative charge of the Meisenheimer intermediate. nih.govnih.gov

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a key site for derivatization, allowing for the synthesis of esters, amides, and other related compounds. researchgate.net

Esterification: this compound can be converted to its corresponding esters through various standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the removal of water can drive it toward the product.

Amidation: The synthesis of amides from this compound typically requires the activation of the carboxylic acid. This can be achieved by first converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-chloro-5-fluorocinnamoyl chloride can then be treated with a primary or secondary amine to form the desired amide. Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-carbonyldiimidazole (CDI) can be used to facilitate the direct reaction between the carboxylic acid and an amine under milder conditions. organic-chemistry.org

Table 1: Examples of Ester and Amide Derivatives

| Reactant | Reagent(s) | Product |

|---|---|---|

| Methanol (B129727) | H₂SO₄ (cat.) | Methyl 3-chloro-5-fluorocinnamate |

| Aniline | SOCl₂, then aniline | N-Phenyl-3-chloro-5-fluorocinnamide |

| Diethylamine | DCC | N,N-Diethyl-3-chloro-5-fluorocinnamide |

Decarboxylation Pathways and Derivatives of this compound

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For α,β-unsaturated acids like cinnamic acid derivatives, this reaction usually requires high temperatures or the presence of a catalyst, such as copper salts in quinoline. researchgate.net The direct thermal decarboxylation of this compound would yield 1-chloro-3-fluoro-5-vinylbenzene. This reaction proceeds via a cyclic transition state or through the formation of a carbanionic intermediate after proton loss. Various modern catalytic methods using transition metals like silver or iron have also been developed to achieve decarboxylation under milder conditions. organic-chemistry.org

Reactions at the Alkenyl Moiety of this compound

The carbon-carbon double bond in the acrylic acid side chain is susceptible to addition reactions. researchgate.net

Catalytic Hydrogenation: The most common reaction at the alkenyl moiety is reduction. Catalytic hydrogenation, typically using hydrogen gas (H₂) over a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), will reduce the double bond to a single bond. This reaction converts this compound into 3-(3-Chloro-5-fluorophenyl)propanoic acid, also known as 3-chloro-5-fluorodihydrocinnamic acid.

Electrophilic Addition: The double bond can undergo electrophilic addition with halogens (e.g., Br₂ or Cl₂) or hydrogen halides (e.g., HBr). The addition of bromine (Br₂), for instance, would proceed via a cyclic bromonium ion intermediate to yield 2,3-dibromo-3-(3-chloro-5-fluorophenyl)propanoic acid. The regioselectivity of hydrogen halide addition would follow Markovnikov's rule, but the electronic influence of the adjacent carboxyl group must be considered.

Table 2: Examples of Reactions at the Alkenyl Moiety

| Reagent(s) | Product | Reaction Type |

|---|---|---|

| H₂, Pd/C | 3-(3-Chloro-5-fluorophenyl)propanoic acid | Catalytic Hydrogenation |

| Br₂ in CCl₄ | 2,3-Dibromo-3-(3-chloro-5-fluorophenyl)propanoic acid | Electrophilic Addition |

| HBr | 3-Bromo-3-(3-chloro-5-fluorophenyl)propanoic acid | Electrophilic Addition |

Stereoselective Transformations of the Double Bond in this compound

Specific studies on stereoselective transformations of the double bond in this compound have not been identified in the available literature. However, the carbon-carbon double bond in cinnamic acid derivatives is electron-deficient due to the conjugation with the carboxylic acid group, making it susceptible to various stereoselective reactions.

Generally, such transformations could include:

Asymmetric Hydrogenation: Catalytic hydrogenation of the double bond using chiral catalysts (e.g., those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands) could lead to the formation of one enantiomer of 3-chloro-5-fluorophenylpropanoic acid in excess. The choice of catalyst and reaction conditions would be crucial in determining the enantioselectivity.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation, using osmium tetroxide in the presence of a chiral ligand, could be employed to introduce two hydroxyl groups across the double bond stereoselectively, yielding chiral diols.

Asymmetric Epoxidation: While challenging for electron-poor alkenes, specific methods for asymmetric epoxidation could be applied to form chiral epoxides, which are versatile synthetic intermediates.

These potential transformations are based on well-established methodologies for α,β-unsaturated carbonyl compounds and would require experimental validation for this compound.

Addition Reactions and Cycloadditions Involving this compound

Information regarding specific addition and cycloaddition reactions for this compound is not present in the searched literature. Nevertheless, the electron-deficient nature of the double bond makes it a suitable candidate for several types of addition and cycloaddition reactions.

Potential reactions include:

Michael Addition: The double bond can act as a Michael acceptor, reacting with nucleophiles such as enolates, amines, and thiols in a conjugate addition fashion.

Diels-Alder Reaction: As a dienophile, this compound could potentially react with suitable dienes in [4+2] cycloaddition reactions to form cyclohexene (B86901) derivatives. The stereochemistry of the product would be governed by the principles of the Diels-Alder reaction.

1,3-Dipolar Cycloadditions: Reactions with 1,3-dipoles like azides or nitrile oxides could lead to the formation of five-membered heterocyclic rings such as triazoles or isoxazoles, respectively.

Metal-Catalyzed Coupling Reactions of this compound (e.g., Suzuki, Sonogashira, Heck)

The aryl chloride moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. While iodo and bromo-substituted aromatics are generally more reactive, advancements in catalyst design have enabled the use of less reactive chloro-substituted compounds. rsc.org

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with a halide, catalyzed by a palladium complex. For this compound, a Suzuki coupling would involve its reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. This would result in the substitution of the chlorine atom with the organic group from the boron reagent. The choice of catalyst, often a palladium source with a suitable phosphine ligand, and base is critical for achieving good yields, especially with an aryl chloride substrate. researchgate.net

Sonogashira Coupling:

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction could be used to introduce an alkynyl group at the 3-position of the cinnamic acid derivative by reacting it with a terminal alkyne. organic-chemistry.org The reaction is typically carried out under mild conditions with a base, such as an amine. wikipedia.org While aryl iodides and bromides are more reactive, specific catalyst systems have been developed for the Sonogashira coupling of aryl chlorides. researchgate.net

Heck Reaction:

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org In the context of this compound, the aryl chloride can be coupled with various alkenes. This would lead to the formation of a new carbon-carbon bond at the position of the chlorine atom, resulting in a substituted stilbene-like structure. The Heck reaction often exhibits high trans selectivity. organic-chemistry.org

Advanced Spectroscopic and Crystallographic Investigations of 3 Chloro 5 Fluorocinnamic Acid Systems

High-Resolution NMR Spectroscopy for Complex Structural Elucidation of 3-Chloro-5-fluorocinnamic acid Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of this compound. umn.edu By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinyl and aromatic protons. The vinyl protons (Hα and Hβ) of the propenoic acid chain typically appear as doublets due to their coupling, with the trans configuration being the most common. nih.gov The aromatic region would display a complex splitting pattern due to the presence of both chlorine and fluorine substituents, which influence the electronic distribution and magnetic environment of the ring protons. researchgate.net Similarly, the ¹³C NMR spectrum provides valuable information, with characteristic chemical shifts for the carboxyl carbon, the vinyl carbons, and the aromatic carbons, the latter being influenced by the electronegative halogen substituents. nih.govresearchgate.net

To illustrate, predicted NMR data for this compound, based on analyses of similar compounds like 3-chlorocinnamic acid and 4-fluorocinnamic acid, are presented below. chemicalbook.comchemicalbook.comchemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound

This table presents predicted data based on spectral analysis of analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | ~12.5 - 13.5 | ~167 |

| Cα=CβH | ~6.5 - 6.7 | ~120 |

| CαH=Cβ | ~7.6 - 7.8 | ~142 |

| Aromatic H | ~7.3 - 7.8 | |

| Aromatic C-Cl | ~134 | |

| Aromatic C-F | ~162 (d, ¹JCF ≈ 250 Hz) |

While 1D NMR provides fundamental structural information, complex molecules often require advanced two-dimensional (2D) NMR techniques for complete characterization. wikipedia.orgharvard.edu Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for establishing detailed connectivity and spatial relationships. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within a molecule. For a derivative of this compound, COSY would definitively connect the vinyl protons to each other and map the coupling network of the aromatic protons, aiding in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached heteronuclei, typically ¹³C. This is invaluable for assigning carbon signals based on their known proton attachments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. harvard.edu For this compound derivatives, NOESY can help determine the preferred orientation of the carboxylic acid group relative to the propenoic chain and the conformation around the C-C single bond.

Solid-State NMR (ssNMR) is a powerful technique for studying molecules in their crystalline form, providing information that is inaccessible through solution NMR. nih.govyoutube.com It is particularly useful for investigating polymorphism—the ability of a compound to exist in multiple crystal forms—and for probing molecular dynamics and intermolecular interactions within the crystal lattice. nih.govnih.gov

For this compound, ssNMR could be employed to:

Identify and Characterize Polymorphs: Different crystal packing arrangements (polymorphs) will result in distinct ssNMR spectra due to variations in the local chemical environment of the nuclei. youtube.com This allows for the identification and structural characterization of different polymorphic forms.

Probe Intermolecular Interactions: ssNMR is sensitive to through-space interactions. For instance, changes in the chemical shifts of the carboxyl carbon and proton can provide evidence for hydrogen bonding. Furthermore, ssNMR can directly probe halogen bonds (e.g., C-Cl···O or C-F···H), which are crucial in the crystal engineering of halogenated compounds. nih.govnih.gov

Analyze Molecular Dynamics: By studying parameters like relaxation times and by using variable temperature experiments, ssNMR can provide insights into dynamic processes within the crystal, such as the rotation of molecular fragments or conformational exchange. acs.org

Single-Crystal X-ray Diffraction Studies on this compound and its Cocrystals

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing. Such information is foundational for crystal engineering and understanding structure-property relationships. researchgate.net

The crystal structure of this compound would be heavily influenced by a network of non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In virtually all known cinnamic acid crystal structures, molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid moieties.

Halogen Bonding: Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govnih.gov In this compound, both chlorine and fluorine atoms can participate in such interactions. The chlorine atom, being more polarizable, is expected to form stronger halogen bonds (e.g., C-Cl···O=C) than fluorine. researchgate.net These interactions play a critical role in guiding the assembly of molecules in the solid state.

Common Intermolecular Interactions in Halogenated Aromatic Acids

| Interaction Type | Description | Typical Atoms Involved |

|---|---|---|

| Hydrogen Bond | Strong, directional interaction involving a hydrogen atom. | O-H···O |

| Halogen Bond | Directional interaction involving a halogen atom's σ-hole. | C-Cl···O, C-F···O, C-Cl···π |

| π-π Stacking | Attractive interaction between aromatic rings. | Phenyl Ring ↔ Phenyl Ring |

Cinnamic acids are known to exhibit polymorphism, where different crystal forms can arise from variations in molecular conformation or intermolecular packing. uc.pt The conformation of cinnamic acid derivatives is primarily defined by the torsion angles around the C-C single bonds of the propenoic acid chain. While a planar conformation is often favored to maximize π-electron delocalization, slight twists can occur to accommodate crystal packing forces. scielo.org.mx

Crystal engineering aims to control the assembly of molecules in the solid state to achieve desired properties. For halogenated cinnamic acids, this involves strategically using the interplay of hydrogen and halogen bonds to direct the formation of specific supramolecular architectures. By understanding the strength and directionality of these interactions, it is possible to design new crystalline forms, including cocrystals and polymorphs, with tailored properties. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman, THz-TDS) for Probing Specific Interactions and Modes in this compound Matrices

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR), Raman, and Terahertz Time-Domain Spectroscopy (THz-TDS), provides detailed information about the vibrational modes of a molecule. These techniques are highly sensitive to chemical structure, conformation, and intermolecular interactions. nih.govnih.gov

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups. docbrown.info

Characteristic Vibrational Frequencies for Cinnamic Acid Derivatives

This table presents typical frequency ranges for vibrational modes observed in cinnamic acid and its derivatives.

| Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak or not observed |

| C=O stretch (Carboxylic Acid) | 1680-1710 | 1680-1710 |

| C=C stretch (Alkene) | 1625-1645 | 1625-1645 (strong) |

| C=C stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C-Cl stretch | 600-800 | 600-800 |

FT-IR Spectroscopy: Particularly sensitive to polar functional groups, FT-IR would clearly show the broad O-H stretch and the strong C=O stretch of the hydrogen-bonded carboxylic acid dimer. docbrown.info The C-F and C-Cl stretching vibrations would also be observable. chemicalbook.com

Raman Spectroscopy: Being more sensitive to non-polar bonds, Raman spectroscopy would provide strong signals for the C=C stretches of the alkene and aromatic ring. linfield.edu It is complementary to IR spectroscopy and can be particularly useful for studying the molecular backbone. uc.ptresearchgate.net

Terahertz Time-Domain Spectroscopy (THz-TDS): This technique probes low-frequency vibrations (typically <100 cm⁻¹ or <3 THz), which correspond to intermolecular modes like lattice vibrations and the stretching/bending of hydrogen and halogen bonds. youtube.comfrontiersin.orgnih.gov THz-TDS is therefore exceptionally well-suited for studying the solid-state packing and polymorphism of molecular crystals, as different crystal forms will have unique low-frequency vibrational fingerprints. researchgate.net

High-Resolution Mass Spectrometry (HRMS, MS/MS) for Mechanistic Insights into this compound Reactions

High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) serves as a powerful analytical tool for the structural elucidation of novel compounds and for gaining mechanistic insights into chemical reactions. While specific HRMS/MS studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the fragmentation behavior of this molecule can be predicted based on the well-established principles of mass spectrometry and the observed fragmentation patterns of analogous aromatic carboxylic acids and halogenated compounds.

In a typical HRMS analysis using a soft ionization technique like electrospray ionization (ESI), this compound would be expected to be detected as a deprotonated molecule, [M-H]⁻, in negative ion mode, or a protonated molecule, [M+H]⁺, in positive ion mode. The high-resolution capability of instruments like Orbitrap or time-of-flight (TOF) mass analyzers allows for the determination of the elemental composition of the parent ion with high accuracy, confirming the molecular formula C₉H₆ClFO₂.

Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the precursor ion, provide detailed structural information. The fragmentation of cinnamic acid and its derivatives is known to proceed through characteristic pathways. For instance, studies on trans-cinnamic acid have shown that its fragmentation is dominated by the consecutive loss of carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂). researchgate.net The fragmentation patterns of halogenated aromatic compounds are also influenced by the nature and position of the halogen substituents.

For this compound, the fragmentation in negative ion mode would likely initiate from the deprotonated carboxylate group. The primary fragmentation pathways are expected to involve the loss of neutral molecules such as CO₂, HCl, and HF. The relative abundance of the resulting fragment ions would be influenced by the stability of the charged species formed.

A plausible fragmentation pathway for the [M-H]⁻ ion of this compound is outlined below:

Decarboxylation: The most common fragmentation for carboxylic acids is the loss of CO₂ (44 Da), leading to the formation of a styrenyl-type anion.

Loss of Halogens: Subsequent or alternative fragmentation pathways could involve the elimination of HCl or HF. The loss of HCl from aromatic chlorides can occur through rearrangement mechanisms. youtube.com

Ring Cleavage: Further fragmentation of the aromatic ring can lead to smaller charged species.

The predicted major fragment ions for this compound in a negative ion MS/MS experiment are presented in the interactive data table below.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound [M-H]⁻

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 200.0015 | 156.0121 | CO₂ | [3-Chloro-5-fluorostyrene]⁻ |

| 200.0015 | 164.0279 | HCl | [5-Fluorocinnamic acid - H]⁻ |

| 200.0015 | 180.0330 | HF | [3-Chlorocinnamic acid - H]⁻ |

| 156.0121 | 120.0380 | HCl | [5-Fluorostyrene]⁻ |

| 156.0121 | 136.0435 | HF | [3-Chlorostyrene]⁻ |

Detailed research findings from HRMS/MS studies are crucial for confirming these predicted pathways and for providing a deeper understanding of the reaction mechanisms involving this compound. For example, in the synthesis of derivatives of this acid, HRMS can be employed to monitor the reaction progress and identify intermediates and byproducts by accurately determining their mass and elemental composition. The fragmentation patterns of these species would provide definitive structural confirmation, elucidating the reaction pathway and mechanism.

The study of fluoromethcathinone isomers has shown that the position of a fluorine atom significantly influences the fragmentation of the benzene (B151609) ring side chains. xml-journal.net A similar effect would be anticipated for this compound, where the electron-withdrawing effects of both the chlorine and fluorine atoms would dictate the preferred sites of bond cleavage.

Computational and Theoretical Studies on 3 Chloro 5 Fluorocinnamic Acid

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity of 3-Chloro-5-fluorocinnamic acid

Frontier Molecular Orbital Analysis and Electrostatic Potentials of this compound

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For derivatives of cinnamic acid, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire molecule. The introduction of electron-withdrawing groups like chlorine and fluorine is expected to lower the energy of both the HOMO and LUMO. This effect can enhance the molecule's electron-accepting capability.

The electrostatic potential (ESP) map provides a visualization of the charge distribution on the molecule's surface. In cinnamic acid and its derivatives, the negative potential (red regions) is generally concentrated around the oxygen atoms of the carboxylic acid group, indicating these are sites prone to electrophilic attack. The hydrogen atoms, particularly the one in the carboxylic acid group, exhibit a positive potential (blue regions), making them susceptible to nucleophilic attack. The presence of electronegative halogen atoms, such as in this compound, would further enhance the complexity of the ESP map, creating additional electron-deficient regions on the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Based on Analogous Compounds

| Parameter | Estimated Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -2.0 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on computational studies of other halogenated cinnamic acids and are intended for illustrative purposes.

Prediction of Spectroscopic Parameters for this compound and its Derivatives

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, such as those observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) can be correlated with experimental data to confirm the molecular structure.

For a molecule like this compound, DFT calculations would predict characteristic vibrational modes. These include the C=O stretching of the carboxylic acid, the C=C stretching of the alkene chain, and various bending and stretching modes associated with the substituted phenyl ring. The calculated NMR chemical shifts for the hydrogen and carbon atoms would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, leading to downfield shifts for nearby nuclei compared to unsubstituted cinnamic acid.

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions.

Solvation Effects on the Conformation and Reactivity of this compound

The solvent environment can significantly influence the conformation and reactivity of a molecule. MD simulations can model how solvent molecules, such as water, interact with this compound. The polar carboxylic acid group would be expected to form strong hydrogen bonds with protic solvents. These interactions can stabilize different conformations of the molecule and affect the acidity of the carboxylic proton. The hydrophobic phenyl ring, on the other hand, would have weaker interactions with polar solvents.

Intermolecular Interaction Dynamics in this compound Aggregates and Solid Forms

In the solid state, cinnamic acid and its derivatives often form dimers through hydrogen bonding between their carboxylic acid groups. MD simulations can be used to explore the stability and dynamics of these aggregates. For this compound, in addition to hydrogen bonding, halogen bonding involving the chlorine atom could also play a role in the packing of molecules in the solid state. These intermolecular forces are critical in determining the crystal structure and physical properties of the compound.

Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physical, chemical, or biological properties. By developing QSPR models for a series of cinnamic acid derivatives, it is possible to predict the properties of new or untested compounds like this compound.

These models use a variety of molecular descriptors, which are numerical representations of a molecule's structure. These can include constitutional, topological, and quantum-chemical descriptors. For instance, a QSPR study might correlate descriptors related to molecular size, shape, and electronic properties with a specific property like melting point, solubility, or a measure of biological activity. Such models can be valuable in the rational design of new cinnamic acid derivatives with desired characteristics.

Topological and Stereoelectronic Descriptors for Halogenated Cinnamic Acid Derivatives

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure and electron distribution. For halogenated cinnamic acid derivatives like this compound, various computational descriptors are employed to quantify these features. These descriptors are broadly categorized into topological and stereoelectronic parameters.

Topological Descriptors:

| Descriptor Type | Examples | Relevance to Halogenated Cinnamic Acids |

| Constitutional Descriptors | Molecular Weight, Number of Heavy Atoms, Number of Rings | Provides basic information about the molecule's composition and size. The presence of halogen atoms significantly increases the molecular weight. |

| Topological Indices | Wiener Index, Zagreb Indices (M1, M2), Kier & Hall Connectivity Indices | Quantify molecular branching and complexity. Different substitution patterns on the cinnamic acid scaffold will result in distinct index values, which can be correlated with properties like boiling point or viscosity. |

| Shape Descriptors | Kappa Shape Indices, Molecular Surface Area | Describe the overall shape of the molecule. The introduction of halogen atoms can alter the molecular volume and surface area, impacting interactions with biological targets or solvents. |

Stereoelectronic Descriptors:

Stereoelectronic descriptors provide information about the electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals. These are crucial for understanding the reactivity and interaction potential of this compound. The electron-withdrawing nature of the chlorine and fluorine atoms significantly influences the electronic landscape of the cinnamic acid backbone.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly used to determine these parameters. finechem-mirea.rufinechem-mirea.ru The choice of basis set in these calculations, for instance, 6-311++G(d,p), is critical for obtaining accurate results. nih.gov

| Descriptor Type | Examples | Relevance to this compound |

| Quantum Chemical Descriptors | HOMO (Highest Occupied Molecular Orbital) Energy, LUMO (Lowest Unoccupied Molecular Orbital) Energy, HOMO-LUMO Gap | The energies of the frontier molecular orbitals (HOMO and LUMO) are fundamental in predicting a molecule's reactivity. A lower HOMO-LUMO gap generally implies higher reactivity. The halogen substituents on the phenyl ring will modulate these energy levels. |

| Electronic Distribution | Mulliken Charges, Natural Bond Orbital (NBO) Charges, Dipole Moment | These descriptors reveal the partial charges on each atom and the overall polarity of the molecule. The electronegative chlorine and fluorine atoms will draw electron density, creating a specific charge distribution that affects intermolecular interactions. |

| Energy Descriptors | Total Energy, Heat of Formation | Provide information about the stability of the molecule. |

Studies on similar halogenated compounds have shown that the position and nature of the halogen substituent significantly affect the biological activity. nih.gov For instance, the introduction of halogens can increase antibacterial activity. nih.gov

Predictive Models for Physicochemical Attributes

Predictive models, particularly QSAR models, are valuable tools for estimating the physicochemical properties of compounds like this compound without the need for extensive experimental work. nih.gov These models establish a mathematical relationship between a set of molecular descriptors (as described above) and a specific property.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known experimental values for a particular property is chosen.

Descriptor Calculation: A wide range of topological, stereoelectronic, and other descriptors are calculated for each molecule in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to identify the descriptors that best correlate with the observed property and to build the predictive equation.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For halogenated cinnamic acids, QSAR models can be developed to predict a variety of physicochemical attributes.

Examples of Predictable Physicochemical Attributes:

| Physicochemical Attribute | Relevant Descriptors Commonly Used in Predictive Models | Significance for this compound |

| Lipophilicity (logP) | Molecular Weight, Molar Refractivity, Polar Surface Area (PSA), Atom-type counts | Lipophilicity is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The chloro and fluoro substituents will significantly impact the logP value. |

| Aqueous Solubility (logS) | logP, Molecular Weight, Number of Rotatable Bonds, Aromatic Proportion | Solubility is essential for formulation and bioavailability. Predictive models for solubility often incorporate lipophilicity and size-related descriptors. researchgate.net |

| Melting Point | Connectivity Indices, Kappa Shape Indices, E-state Indices | The melting point is a fundamental physical property influenced by the strength of intermolecular forces, which can be captured by various topological and electronic descriptors. |

| pKa | Quantum Chemical Descriptors (e.g., charge on the acidic proton), Electronic Substituent Constants (Hammett constants) | The acidity of the carboxylic acid group is a key determinant of its behavior in biological systems. The electron-withdrawing effects of the halogens will influence the pKa. |

Advanced Applications of 3 Chloro 5 Fluorocinnamic Acid in Non Biomedical Fields

Role of 3-Chloro-5-fluorocinnamic acid in Material Science and Polymer Chemistry

The presence of both a polymerizable double bond and a reactive carboxylic acid group makes this compound a compound of interest in material science and polymer chemistry. Cinnamic acid and its derivatives have been recognized as valuable components in the synthesis of advanced polymers, including polyesters, polyamides, and polyanhydride esters. researchgate.netrsc.org The incorporation of the 3-chloro-5-fluoro substitution pattern on the phenyl ring is anticipated to impart specific properties such as enhanced thermal stability, and modified optical and electronic characteristics to the resulting polymers.

The synthesis of polyesters typically involves the polycondensation of a dicarboxylic acid with a diol. nih.gov While this compound itself is a mono-carboxylic acid, it can be chemically modified to serve as a monomer for polyester (B1180765) synthesis. For instance, it can be functionalized to introduce a second reactive group, enabling its participation in polymerization reactions. The resulting polyesters bearing the 3-chloro-5-fluorophenyl pendant group are expected to exhibit distinct properties. The halogen substituents can influence the polymer's crystallinity, solubility, and thermal behavior.

In the context of polyurethanes, while not a direct precursor, derivatives of this compound could be synthesized to contain hydroxyl groups, thereby acting as polyols in polyurethane formulations. The rigid aromatic structure and the halogen atoms would likely contribute to the hardness, thermal resistance, and flame-retardant properties of the final polyurethane material.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Role of this compound Derivative | Anticipated Properties of the Resulting Polymer |

| Polyesters | As a modified dicarboxylic acid or diol monomer. | Enhanced thermal stability, modified crystallinity, potential for photo-reactivity. researchgate.netrsc.org |

| Polyurethanes | As a building block for a functional polyol. | Increased hardness, improved thermal resistance, potential flame retardancy. |

This compound can serve as a parent compound for the synthesis of a variety of functional monomers. The carboxylic acid group can be converted into other functional groups, such as esters, amides, or acid chlorides, which can then be polymerized. nih.gov For example, esterification of this compound with a hydroxyl-containing monomer like hydroxyethyl (B10761427) methacrylate (B99206) would yield a new monomer capable of participating in free-radical polymerization to create specialty acrylic polymers. These polymers, with the 3-chloro-5-fluorocinnamate moiety as a pendant group, could find applications in coatings, adhesives, and optical materials due to the influence of the halogenated aromatic ring on the polymer's refractive index and surface energy.

This compound in Optoelectronics and Functional Dyes

Cinnamic acid derivatives are known to possess interesting photophysical properties, making them candidates for applications in optoelectronics and as functional dyes. rsc.org The electronic properties of the cinnamic acid scaffold can be tuned by introducing different substituents onto the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms in this compound is expected to significantly influence the electronic transitions and, consequently, the photophysical behavior of its derivatives.

Fluorescent probes are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte or a change in their environment. Cinnamic acid derivatives have been utilized in the design of such probes. frontiersin.orgnih.govnih.gov The this compound moiety can be incorporated into larger molecular structures to create novel fluorescent dyes. The halogen atoms can enhance intersystem crossing, potentially leading to phosphorescent materials, or they can be used to fine-tune the absorption and emission wavelengths of the dye. By conjugating this moiety with other aromatic systems or responsive units, it is possible to design probes for various sensing applications.

The photophysical properties of substituted cinnamic acids, such as their absorption and emission spectra, quantum yields, and fluorescence lifetimes, are highly dependent on the nature and position of the substituents on the phenyl ring. colab.wsnih.gov Halogen substitution, in particular, can have a profound effect. The introduction of chlorine and fluorine is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to unsubstituted cinnamic acid. Furthermore, the electron-withdrawing character of these halogens can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in many functional dyes and optoelectronic materials.

Table 2: Projected Photophysical Properties of this compound Derivatives

| Property | General Trend for Cinnamic Acid Derivatives | Projected Influence of 3-Chloro-5-fluoro Substitution |

| Absorption Maximum (λ_max) | Dependent on ring substituents. colab.ws | Likely red-shifted compared to unsubstituted cinnamic acid. |

| Emission Maximum (λ_em) | Dependent on ring substituents and solvent polarity. colab.wsnih.gov | Likely red-shifted with potential for solvatochromic effects. |

| Fluorescence Quantum Yield (Φ_f) | Varies widely with structure. nih.gov | May be influenced by heavy atom effect of chlorine. |

| Fluorescence Lifetime (τ_f) | Typically in the nanosecond range. nih.gov | May be altered due to changes in radiative and non-radiative decay rates. |

Catalytic and Supramolecular Applications of this compound Derivatives

The structural features of this compound, including its carboxylic acid group and aromatic ring, make its derivatives suitable for applications in catalysis and supramolecular chemistry.

The carboxylic acid group can coordinate to metal ions, forming metal-organic complexes. researchgate.net These complexes can exhibit catalytic activity in various organic transformations. The electronic effects of the chloro and fluoro substituents would modulate the electron density on the metal center, thereby influencing the catalytic efficiency and selectivity of the complex. For example, metal complexes of cinnamic acid derivatives have been investigated for their catalytic activity in hydrolysis reactions. researchgate.net

In the realm of supramolecular chemistry, the ability of the carboxylic acid group to form strong hydrogen bonds is a key feature. nih.gov Cinnamic acid derivatives can self-assemble into well-defined supramolecular structures, such as dimers, chains, and networks. The halogen atoms in this compound can participate in halogen bonding, an additional non-covalent interaction that can be used to direct the self-assembly process and create complex supramolecular architectures. researchgate.net These ordered assemblies could find applications in crystal engineering, and the design of functional materials with specific optical or electronic properties.

Ligand Design Incorporating this compound for Organometallic Catalysis

While direct studies detailing the use of this compound as a primary ligand in organometallic catalysis are not extensively documented in publicly available research, the principles of ligand design allow for informed extrapolation based on the behavior of similar cinnamic acid derivatives and other halogenated aromatic compounds. The cinnamic acid backbone, with its carboxylate group and olefinic moiety, presents multiple coordination points for metal centers.

The electronic nature of the 3-chloro-5-fluoro-substituted phenyl ring is a key determinant of its potential in catalysis. The electron-withdrawing properties of both chlorine and fluorine atoms can significantly influence the electron density of the metal center to which it is coordinated. This modulation of the metal's electronic properties is a fundamental strategy in catalyst design, affecting the reactivity and selectivity of catalytic cycles. For instance, in reactions such as cross-coupling, the electronic character of the ligands plays a crucial role in the efficiency of the catalyst.

The carboxylate function of this compound can act as a robust anchoring group to a metal, while the fluorinated phenyl ring can engage in non-covalent interactions, such as anion-π or halogen bonding, which can influence the secondary coordination sphere and, consequently, the selectivity of the catalytic transformation. Although not directly involving this compound, research on other organometallic complexes demonstrates that ancillary ligands are critical in dictating the catalytic outcome. For example, the choice of N-heterocyclic carbene (NHC) ligands in Ruthenium(II) complexes has been shown to dramatically affect the catalyst's efficiency in the selective oxidation of olefins. This highlights the principle that ligand modification is a powerful tool for tuning catalyst performance.

The potential applications for organometallic complexes featuring ligands derived from this compound could span a range of transformations, leveraging the unique steric and electronic effects imparted by the halogen substituents.

Table 1: Potential Influence of this compound as a Ligand in Catalysis (Hypothetical)

| Catalytic Aspect | Potential Influence of this compound Ligand |

| Electronic Effect | The electron-withdrawing nature of Cl and F can render the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic steps. |

| Steric Hindrance | The substitution pattern can influence the geometry around the metal center, which can be exploited to achieve stereoselectivity in reactions. |

| Secondary Interactions | The halogen atoms can participate in non-covalent interactions within the catalytic pocket, influencing substrate orientation and transition state stabilization. |

| Catalyst Stability | The robust C-F and C-Cl bonds contribute to the overall stability of the ligand, which may translate to a more durable catalyst. |

Supramolecular Assemblies and Frameworks Based on this compound for Specific Chemical Functions

The construction of supramolecular assemblies and metal-organic frameworks (MOFs) relies on the predictable and directional nature of intermolecular interactions. Carboxylic acids are a well-established class of building blocks, or "nodes," in the design of such frameworks due to their ability to form strong and directional hydrogen bonds and to coordinate with metal ions.

This compound is a promising candidate for the design of functional supramolecular structures. The carboxylic acid group can participate in the formation of classic hydrogen-bonded dimers. Furthermore, the presence of both chlorine and fluorine atoms introduces the possibility of halogen bonding, a specific and directional non-covalent interaction that is increasingly being exploited in crystal engineering and the design of supramolecular architectures.

The interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions involving the aromatic ring can lead to the formation of complex and well-defined three-dimensional networks. The specific functions of such assemblies are determined by their architecture, including pore size, shape, and the chemical nature of the exposed surfaces. While specific supramolecular structures based on this compound are not prominently reported, the principles of supramolecular chemistry suggest that it could be used to construct materials with applications in areas such as:

Gas Sorption and Separation: The defined cavities within a framework built from this molecule could be tailored for the selective adsorption of specific gases.

Host-Guest Chemistry: The aromatic and halogenated interior of a supramolecular cage could provide a specific environment for encapsulating and stabilizing guest molecules.

Sensing: Changes in the spectroscopic properties of the framework upon binding of an analyte could be harnessed for chemical sensing applications.

The formation of these complex structures is a process of molecular self-assembly, where the information required to form the final architecture is encoded in the structure of the individual building blocks.

Agricultural and Environmental Chemical Applications of this compound

The presence of halogen atoms in organic molecules is a common feature in many agrochemicals, as it can enhance their biological activity and metabolic stability. Consequently, halogenated aromatic carboxylic acids are valuable intermediates in the synthesis of these products.

Role as an Intermediate in Agrochemical Synthesis and Derivatization (e.g., Herbicides, Pesticides precursors)

While direct evidence for the use of this compound as a precursor in commercially available agrochemicals is scarce in public literature, its structural motifs are present in patented herbicidal and pesticidal compounds. For instance, more complex molecules containing a 3-chloro-5-fluoro-phenyl group have been investigated for their biological activity. The synthesis of such complex agrochemicals often involves the coupling of various building blocks, and a molecule like this compound represents a potential starting material or intermediate.

The general importance of cinnamic acids and their derivatives in the development of new agrochemicals is well-established. sigmaaldrich.comnih.gov They can be chemically modified to produce a wide range of bioactive compounds. The introduction of chlorine and fluorine atoms into the cinnamic acid structure can significantly impact its properties and the properties of its derivatives.

Table 2: Potential Roles of this compound in Agrochemical Synthesis

| Feature | Implication for Agrochemical Synthesis |

| Halogenated Phenyl Ring | A key structural feature in many active agrochemical ingredients, contributing to binding affinity with target enzymes and metabolic stability. |

| Carboxylic Acid Group | A versatile functional group that can be readily converted into esters, amides, and other functionalities to modulate the compound's properties, such as solubility and uptake by plants or pests. |

| Cinnamic Acid Backbone | Provides a rigid scaffold that can be further functionalized to optimize biological activity. |

For example, a patent for herbicidal compositions describes compounds containing a 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid moiety. google.com Although the synthetic route to this complex molecule is not detailed from simple precursors, the presence of the chloro-fluoro-phenyl structure highlights the relevance of this substitution pattern in the design of modern herbicides.

Environmental Fate and Abiotic Transformation Studies of this compound

There are no specific studies on the environmental fate and abiotic transformation of this compound. However, the environmental behavior of this compound can be inferred from studies on related halogenated aromatic compounds and aminopolycarboxylic acids. nih.gov